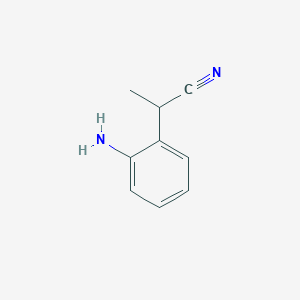
2-(2-Aminophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2 It consists of a propanenitrile group attached to a phenyl ring substituted with an amino group at the ortho position
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(2-Aminophenyl)propanenitrile, also known as 2-(2-aminophenyl)propionitrile, is an organic compound featuring a propanenitrile group attached to a 2-aminophenyl moiety, giving it unique chemical properties. It has a molecular formula of C10H12N2 and a CAS number of 28694-90-8. The compound includes an amino group (-NH₂) and a nitrile group (-C≡N), making it a versatile building block in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is mainly used in medicinal chemistry as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow it to serve as an intermediate:
- Synthesis of complex molecules
- Building block in organic synthesis
- Synthesis of various pharmaceutical compounds
While specific interaction studies focused solely on this compound are scarce, compounds with similar structures have been evaluated for their interactions with various biological targets.
Potential biological activities
Research indicates that 2-(4-Aminophenyl)propanenitrile exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes in microbial cells. In anticancer studies, it has been suggested that this compound could inhibit specific signaling pathways involved in cell proliferation and survival, although detailed mechanisms remain to be fully elucidated.
Other aminophenyl compounds have demonstrated a range of biological activities:
- Antimicrobial Studies: 3-[(2-Aminophenyl)sulfanyl]propanenitrile has been evaluated to determine the minimum inhibitory concentration (MIC) against various pathogens. The results indicated an MIC range of 10-50 µg/mL for different strains, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anticancer Studies: 3-[(2-Aminophenyl)sulfanyl]propanenitrile has been tested against human breast cancer cell lines, and treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), suggesting its potential as a lead for novel anticancer drugs. Another study focused on the compound's mechanism of action, revealing that it significantly downregulates key oncogenes while upregulating tumor suppressor genes, suggesting a multifaceted approach to cancer treatment.
- Enzyme Inhibition: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
- Receptor Modulation: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile can act as a modulator of certain receptors, potentially influencing neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Antioxidant Activity: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile possesses antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Cytotoxic activity of related compounds
2-amino-1,4-naphthoquinone-benzamides (specifically aniline derivative 5e and 3-nitroaniline derivative 5l ) have demonstrated excellent cytotoxic activity against the breast cancer cell line MDA-MB-231, being more potent than the standard drug cisplatin . Compound 5e was found to be 78.75 times more potent than cisplatin against MDA-MB-231 cells and 50.8 times more active against HT-29 cells . Further biological evaluations revealed that these compounds induce apoptosis .
Applications in Polymer Chemistry
作用機序
The mechanism of action of 2-(2-Aminophenyl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and reduction reactions, affecting cellular processes.
類似化合物との比較
2-(4-Aminophenyl)propanenitrile: This compound has a similar structure but with the amino group at the para position.
2-Aminothiazole: Another similar compound used in medicinal chemistry for its antibacterial and antifungal properties.
Uniqueness:
Positional Isomerism: The ortho position of the amino group in 2-(2-Aminophenyl)propanenitrile provides unique reactivity compared to its para isomer.
Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-(2-aminophenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |
InChIキー |
LWDKLSHFLTYDNR-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















